Bromo-PEG2-acid is a chemical compound characterized by its unique structure, which includes a bromine atom and a terminal carboxylic acid group attached to a polyethylene glycol backbone. The molecular formula of Bromo-PEG2-acid is , with a molecular weight of approximately 241.1 g/mol. This compound is classified as a polyethylene glycol derivative and serves as a heterobifunctional linker molecule, facilitating bioconjugation processes in various scientific applications.
Bromo-PEG2-acid is synthesized from polyethylene glycol, which is a widely used polymer in biochemistry due to its hydrophilic properties. The classification of this compound falls under the category of bioconjugation agents, specifically designed for linking biomolecules. Its functional groups allow it to participate in nucleophilic substitution reactions, making it versatile for various chemical modifications and applications in drug delivery systems.
Bromo-PEG2-acid can be synthesized through multiple methods, primarily involving the functionalization of polyethylene glycol. The general synthetic route includes:
The synthesis typically involves the following steps:
The molecular structure of Bromo-PEG2-acid features:
The structural representation can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 241.1 g/mol |
Functional Groups | Bromide and carboxylic acid |
Bromo-PEG2-acid primarily undergoes:
The reactions yield various derivatives depending on the reactants used:
Bromo-PEG2-acid does not exhibit a specific biological mechanism of action on its own; rather, it serves as a linker that facilitates the conjugation of therapeutic agents to biomolecules. This conjugation enhances the pharmacokinetics and biodistribution of drugs by improving their solubility and reducing immunogenicity.
The mechanism involves:
Bromo-PEG2-acid finds extensive applications in several scientific fields, including:
Bromo-PEG2-acid (CAS 1807503-92-9) is a heterobifunctional polyethylene glycol (PEG) linker characterized by the molecular formula C₇H₁₃BrO₄ and a molecular weight of 241.08 g/mol. Its structure features a terminal bromide group (-Br) and a carboxylic acid moiety (-COOH) separated by a diethylene glycol spacer (PEG2). The SMILES notation (BrCCOCCOCCC(O)=O) precisely captures its architecture: a bromoethyl group connected via two ethylene oxide units to a propionic acid terminus [2] [6]. This arrangement confers distinct polarity gradients, with the PEG spacer providing hydrophilic character (logP ≈ -1.2 predicted) while the bromoalkyl and carboxylic acid groups enhance reactivity. The linker typically exists as a pale yellow to colorless liquid with a density of 1.464 g/cm³ and requires storage at -20°C for long-term stability [3] [6] [10]. Its theoretical elemental composition is 34.88% carbon, 5.44% hydrogen, 33.14% bromine, and 26.55% oxygen, with analytical techniques (HPLC, NMR) confirming ≥95% purity in commercial preparations [2] [10].
Table 1: Physicochemical Properties of Bromo-PEG2-acid
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 241.08 g/mol | Mass spectrometry |
CAS Number | 1807503-92-9 | - |
Purity | ≥95% | HPLC |
Density | 1.464 ± 0.06 g/cm³ | Pycnometry |
Form | Liquid | Visual |
Storage Temperature | -20°C | - |
Solubility (Polar Solvents) | Soluble in DMSO, water, alcohols | Solubility assays |
pKa (Carboxylic Acid) | ~4.27 | Potentiometric titration |
The evolution of PEG-based crosslinkers parallels breakthroughs in bioconjugation chemistry. Early homobifunctional PEG linkers (e.g., diols, diamines) enabled simple protein PEGylation but lacked selectivity, often generating heterogeneous mixtures. The 1990s saw the emergence of heterobifunctional PEGs with orthogonal reactive groups, allowing sequential, site-specific conjugations [8]. Bromo-PEG2-acid represents a strategic refinement within this lineage, optimizing spacer length for applications requiring minimal steric interference. Its two-ethylene-oxide-unit design balances hydrophilic efficiency (solubility enhancement) with molecular compactness – a critical advance for drug conjugates where excessive PEG size can diminish bioactivity. The incorporation of a bromide "handle" capitalizes on well-established alkylation chemistry, while the carboxylic acid enables carbodiimide-mediated coupling. This dual-reactivity paradigm addressed limitations of earlier mono- or homofunctional PEGs, enabling complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [2] [5] [8].
The bifunctionality of Bromo-PEG2-acid enables orthogonal conjugation strategies essential for modern biotherapeutics. The bromide terminus acts as an excellent leaving group for nucleophilic substitution (SN₂) reactions, readily forming stable thioether bonds with thiols (–SH) in cysteine residues or other sulfur nucleophiles. Conversely, the carboxylic acid undergoes activation (e.g., via EDC, HATU) to form acylating intermediates that react efficiently with primary amines (–NH₂) to generate amide linkages [1] [3] [4]. This chemical duality allows controlled, stepwise assembly of complex bioconjugates:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7